N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide
Description
N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide is a complex organic compound that features a sulfonamide group, a piperidine ring, and a hydroxyethyl group
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-22(20,21)18(11-12-19)14-16-7-5-15(6-8-16)13-17-9-3-2-4-10-17/h5-8,19H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXKUNIQEUGXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCO)CC1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step often involves the reaction of piperidine with a suitable benzyl halide to form the piperidin-1-ylmethylbenzene derivative.
Introduction of the Sulfonamide Group: The next step involves the reaction of the piperidin-1-ylmethylbenzene derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.
Addition of the Hydroxyethyl Group: Finally, the hydroxyethyl group is introduced via a nucleophilic substitution reaction using 2-chloroethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The piperidine ring can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products
Oxidation: Formation of aldehydes or ketones from the hydroxyethyl group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
Medically, this compound has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes. Its sulfonamide group is known for its antibacterial properties, which could be leveraged in developing new antibiotics.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-N-methylmethanesulfonamide: Lacks the piperidine ring, making it less complex.
N-(2-hydroxyethyl)-N-phenylmethanesulfonamide: Lacks the piperidine ring but retains the phenyl group.
N-(2-hydroxyethyl)-N-[[4-(methyl)phenyl]methyl]methanesulfonamide: Similar but with a methyl group instead of the piperidine ring.
Uniqueness
N-(2-hydroxyethyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]methanesulfonamide is unique due to the presence of the piperidine ring, which can significantly alter its chemical properties and biological activity. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
